molecular formula C6H4ClFO B150331 3-Chloro-5-fluorophenol CAS No. 202982-70-5

3-Chloro-5-fluorophenol

Cat. No. B150331
Key on ui cas rn: 202982-70-5
M. Wt: 146.54 g/mol
InChI Key: ZMFBYTAAMHWQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348456B2

Procedure details

To a solution of 1-bromo-3-chloro-5-fluorobenzene (16 g, 76 mmol) in 250 mL of anhydrous ether at −78° C. was added tert-butyllithium (1.7 M, 100 mL, 170 mmol). After stirring at −78° C. for 1 h, trimethyl borate (20 mL, 176 mmol) was added, and the reaction was allowed to warm to room temperature overnight. The resulting mixture was cooled to −10° C., and was added peracetic acid (32% in acetic acid, 35 mL). After stirring at 0° C. for 30 min, potassium bisulfite (5 g) was added. After stirring at room temperature for 30 min, the aqueous layer was separated and the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL). The aqueous extracts were acidified with concentrated hydrochloric acid (pH=2), and was extracted with ether (3×150 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to afford the crude phenol, which was azeotroped with heptane (100 mL) to remove traces of acetic acid to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.51 (br s, 1H), 7.35 (br d, 1H), 7.21 (m, 1H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.C([Li])(C)(C)C.B(OC)(OC)[O:16]C.C(OO)(=O)C.S(=O)(O)[O-].[K+]>CCOCC>[Cl:9][C:4]1[CH:3]=[C:2]([OH:16])[CH:7]=[C:6]([F:8])[CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
peracetic acid
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
S([O-])(O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to −10° C.
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude phenol, which
CUSTOM
Type
CUSTOM
Details
was azeotroped with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
to remove traces of acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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